1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its chemical formula C_{13}H_{17}N_{3}O, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a cyclopropyl group, a pyridine ring, and a piperidine moiety, which contribute to its biological activity.
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is classified as an organic compound. It falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings (pyridine and piperidine). This classification is significant as it often correlates with specific pharmacological properties.
The synthesis of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step reactions that introduce the various functional groups present in its structure. Common methods include:
Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the desired yield and purity of the final product .
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions would depend on specific substrates and reaction conditions employed .
The mechanism of action for 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is primarily related to its interaction with biological targets such as receptors or enzymes. Compounds of this nature often exhibit activity through:
Data supporting these mechanisms typically come from pharmacological studies that assess binding affinities and biological effects .
The physical properties of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone include:
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone shows promise in several scientific applications:
The ongoing research into compounds like this one underscores their potential impact on drug discovery and development efforts .
The synthesis of hybrid architectures like 1-(2-(2-(cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone demands sequential integration of three distinct heterocyclic units. A prevalent strategy involves pyridine-to-piperidine hydrogenation as a pivotal step. Transition metal catalysis enables this transformation under controlled stereoselectivity and functional group tolerance. Beller et al. demonstrated heterogeneous cobalt catalysts (e.g., Co/Ti nanoparticles with melamine) for pyridine hydrogenation in water, achieving yields >90% for pharmaceutically relevant piperidines like Melperone [2]. This method circumvents harsh acidic conditions traditionally associated with pyridine saturation. For stereochemical control, Qu et al. employed Ir(I)/P,N-ligand systems for asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines via an outer-sphere dissociative mechanism with enantiomeric excess >95% [2]. Cyclopropane introduction often precedes piperidine assembly; N-cyclopropylation of 2-aminopyridines using cyclopropyl bromide under basic conditions (K₂CO₃, DMF) provides the essential 2-(cyclopropylamino)pyridine motif before piperidine ring formation [2].
Table 1: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst/Reagent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Pyridine Hydrogenation | Co/Ti-melamine heterogeneous | H₂O, 80°C, 20 bar H₂ | 92 | Acid-free, recyclable |
Asymmetric Hydrogenation | Ir(I)/P,N-ligand | THF, 50°C, 50 bar H₂ | 89 (98% ee) | Stereoselective for 2-substituted |
Cyclopropane Ring Coupling | CuI, L-proline | DMSO, 80°C | 78 | Ligand-accelerated C-N bond formation |
N-Acylation | CH₃COCl, Et₃N | CH₂Cl₂, 0°C to RT | 95 | Mild, high chemoselectivity |
Regiocontrol in pyridine functionalization is critical for constructing the 2-(cyclopropylamino)pyridin-3-yl scaffold. Ortho-directed metalation proves superior for C3 functionalization: 2-aminopyridines undergo deprotonation at C3 using strong bases (e.g., n-BuLi, −78°C), followed by electrophilic quenching with iodine or trimethylsilyl chloride to install handles for cross-coupling [2] [10]. Alternatively, transition metal-catalyzed C–H activation enables direct arylation. Pd(OAc)₂/PCy₃ catalyzes C3-arylation of 2-(cyclopropylamino)pyridine with aryl bromides, tolerating electron-rich/withdrawing groups (70–85% yields). Medicinal chemistry case studies illustrate this regiocontrol; GPR119 agonists leverage C3-piperidinyl pyridine cores for biological activity, where Suzuki-Miyaura coupling at C4/C6 positions precedes chemoselective hydrogenation [10]. For N-functionalization, selective N-cyclopropylation over O-alkylation is achieved using cyclopropyl bromide with Cs₂CO₃ in acetonitrile at 60°C [2].
Table 2: Regioselective Pyridine Modification Strategies
Position | Method | Directing Group | Electrophile | Yield Range (%) |
---|---|---|---|---|
C3 | Directed ortho-metalation | NHCyclopropyl | I₂, TMSCl, CO₂ | 65–88 |
C3 | Pd-catalyzed C–H arylation | NHCyclopropyl | ArBr | 70–85 |
C4/C6 | Suzuki-Miyaura coupling | OTf or Br | Arylboronic acids | 75–92 |
N | Alkylation | None (pyridine N) | Cyclopropyl bromide | 80–90 |
Cyclopropane installation on pyridine relies on catalytic cyclopropanation or microwave-accelerated nucleophilic substitution. Rh₂(OAc)₄-catalyzed decomposition of diazo compounds in styrene derivatives achieves cyclopropanation, but harsh conditions limit applicability [8]. Modern approaches use organophotoredox catalysis or microwave-assisted N-alkylation. For N-cyclopropylation, microwave irradiation (150°C, 20 min) of 2-aminopyridine with bromocyclopropane/K₂CO₃ in DMF achieves >95% conversion, reducing typical reaction times from 12 h to <30 min [2]. Metal-free cyclopropane synthesis via Simmons-Smith-type reactions (Zn/CuI, CH₂I₂) modifies alkenylpyridine intermediates but requires pre-functionalized substrates. Glorius’ Pd-catalyzed hydrogenation of fluoropyridines provides access to fluorinated cyclopropane analogs under mild conditions (rt, 1 atm H₂), showcasing functional group tolerance [2].
Final acyl linkage to piperidine employs amide bond formation or direct alkylation. N-Acylation via Schotten-Baumann reaction (acetyl chloride, aqueous NaOH, 0°C) gives near-quantitative yields of the ethanone derivative with minimal epimerization [4] [7]. Alternatively, reductive alkylation uses chloroacetone with piperidine under Pd/C and H₂, though overalkylation risks exist. Comparative studies show amidation outperforms alkylation: 1-(piperidin-1-yl)ethan-1-one forms in 95% yield via CH₃COCl/Et₃N vs. 65% via CH₃CO₂H/EDC coupling [4]. For sterically congested piperidines, Boc-activation strategies prove effective; N-Boc-piperidine undergoes lithiation (s-BuLi, −78°C), followed by reaction with acetyl chloride and deprotection to afford the target compound [7]. Key side reactions include diacylation (controlled by stoichiometry) and O-acylation (suppressed by non-polar solvents).
Table 3: Comparison of Piperidine-Ethanone Coupling Methods
Method | Reagents/Conditions | Yield (%) | Byproducts | Suitability for Scale-up |
---|---|---|---|---|
Acylation (Schotten-Baumann) | CH₃COCl, NaOH aq., 0°C, 1 h | 95 | <5% O-acetyl | Excellent |
Reductive Alkylation | ClCH₂C(O)CH₃, Pd/C, H₂, EtOH | 65 | 15–20% dialkylated | Moderate (catalyst cost) |
Carbodiimide-Mediated | CH₃CO₂H, EDC, DMAP, RT | 78 | N-acylurea | Good |
Boc-Activated Route | 1) s-BuLi/THF, −78°C; 2) CH₃COCl; 3) TFA | 82 | None significant | Poor (cryogenic steps) |
Concluding Remarks
Synthetic access to 1-(2-(2-(cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone exemplifies modern heterocyclic chemistry challenges. Strategic hydrogenation, regioselective C–H functionalization, microwave-accelerated cyclopropanation, and optimized acylation protocols collectively enable efficient construction of this pharmaceutically relevant scaffold. Continued innovation in catalysis (e.g., enantioselective hydrogenation) and green techniques (e.g., aqueous-phase reactions) will further streamline synthesis.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8